molecular formula C11H6N2S B12573106 1H-4,9-Epithionaphtho[2,3-d]imidazole CAS No. 337973-25-8

1H-4,9-Epithionaphtho[2,3-d]imidazole

Cat. No.: B12573106
CAS No.: 337973-25-8
M. Wt: 198.25 g/mol
InChI Key: PKAVQPOPNWWQKY-UHFFFAOYSA-N
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Description

1H-4,9-Epithionaphtho[2,3-d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-4,9-Epithionaphtho[2,3-d]imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-4,9-Epithionaphtho[2,3-d]imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TBHP, mild temperatures.

    Reduction: Sodium borohydride, room temperature.

    Substitution: Halogenating agents, controlled temperatures.

Major Products: The major products formed from these reactions include various substituted imidazoles and their derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1H-4,9-Epithionaphtho[2,3-d]imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.

Comparison with Similar Compounds

Uniqueness: 1H-4,9-Epithionaphtho[2,3-d]imidazole stands out due to its unique epithio group, which imparts distinct chemical and biological properties.

Properties

CAS No.

337973-25-8

Molecular Formula

C11H6N2S

Molecular Weight

198.25 g/mol

IUPAC Name

14-thia-10,12-diazatetracyclo[6.5.1.02,7.09,13]tetradeca-1(13),2,4,6,8,10-hexaene

InChI

InChI=1S/C11H6N2S/c1-2-4-7-6(3-1)10-8-9(11(7)14-10)13-5-12-8/h1-5H,(H,12,13)

InChI Key

PKAVQPOPNWWQKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2S3)N=CN4

Origin of Product

United States

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